molecular formula C7H8N4 B1505117 Imidazo[1,2-a]pyrazin-2-ylmethanamine CAS No. 1019030-08-0

Imidazo[1,2-a]pyrazin-2-ylmethanamine

Cat. No.: B1505117
CAS No.: 1019030-08-0
M. Wt: 148.17 g/mol
InChI Key: AHZNAUDIACSCFO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-ylmethanamine is a chemical compound belonging to the class of imidazo[1,2-a]pyrazines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminomethylimidazo[1,2-a]pyrazine with suitable reagents to introduce the methanamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure the compound's purity and yield.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-2-ylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Imidazo[1,2-a]pyrazin-2-ylmethanamine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Imidazo[1,2-a]pyrazin-2-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazin-2-ylmethanamine is similar to other imidazo[1,2-a]pyrazines, such as Imidazo[1,2-a]pyridin-2-ylmethanamine and Imidazo[1,2-a]pyrazin-6-ylmethanamine These compounds share structural similarities but may differ in their chemical properties and biological activities

List of Similar Compounds

  • Imidazo[1,2-a]pyridin-2-ylmethanamine

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique properties and versatility make it a valuable compound for further exploration and development.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNAUDIACSCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701392
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019030-08-0
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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